N-benzyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Catalog No.
S11858286
CAS No.
M.F
C15H16N2O2
M. Wt
256.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carb...

Product Name

N-benzyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

IUPAC Name

N-benzyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

InChI

InChI=1S/C15H16N2O2/c18-15(16-10-11-6-2-1-3-7-11)14-12-8-4-5-9-13(12)19-17-14/h1-3,6-7H,4-5,8-10H2,(H,16,18)

InChI Key

CUGZMSBAWFPYJV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC3=CC=CC=C3

N-benzyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a heterocyclic compound characterized by a fused benzene and oxazole ring system. Its structure features a benzyl group attached to the nitrogen atom of the tetrahydro-benzoxazole framework, along with a carboxamide functional group. This compound is part of a broader class of benzoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

The reactivity of N-benzyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can be attributed to its functional groups. The carboxamide can undergo hydrolysis to form the corresponding carboxylic acid and amine. Additionally, the nitrogen atom in the benzoxazole ring can participate in electrophilic aromatic substitution reactions. The compound may also engage in nucleophilic reactions due to the presence of the carbonyl group in the carboxamide.

Benzoxazole derivatives, including N-benzyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide, have been studied for various biological activities. These compounds exhibit promising pharmacological effects such as:

  • Antimicrobial activity: Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer properties: Certain benzoxazoles have been reported to inhibit cancer cell proliferation.
  • Neuroprotective effects: Compounds in this class may have potential in treating neurodegenerative diseases.

The specific biological activity of N-benzyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide remains an area for further research.

The synthesis of N-benzyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves several steps:

  • Formation of Benzoxazole Ring: The initial step often includes the condensation of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole structure.
  • Tetrahydrogenation: The benzoxazole intermediate may undergo hydrogenation to saturate the ring.
  • Carboxamide Formation: Finally, the introduction of a benzyl group and subsequent conversion to a carboxamide can be achieved through acylation methods using benzylamine and an acylating agent.

Recent advancements in synthetic methodologies have improved yields and reduced reaction times using novel catalysts and greener solvents

N-benzyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has potential applications in:

  • Pharmaceuticals: As a scaffold for developing new drugs targeting various diseases.
  • Agricultural Chemistry: Its derivatives may be explored for use as agrochemicals due to their biological activity.
  • Material Science: The compound could serve as a precursor for synthesizing functional materials.

Studies on the interactions of N-benzyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide with biological targets are crucial for understanding its mechanism of action. Preliminary data suggest potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. Further investigation through binding affinity studies and in vivo assays will elucidate its pharmacodynamics.

N-benzyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide shares structural similarities with several other compounds:

Compound NameStructureUnique Features
4-BromobenzoxazoleStructureContains a bromine substituent that enhances reactivity but lacks the tetrahydro structure.
2-Aminobenzothiazole-Exhibits different heteroatoms (S instead of O) affecting its biological profile.
5-Methylbenzoxazole-Features a methyl group which alters its solubility and interaction properties compared to the tetrahydro derivative.

The uniqueness of N-benzyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide lies in its specific arrangement of functional groups that confer distinct pharmacological properties not found in other similar compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

256.121177757 g/mol

Monoisotopic Mass

256.121177757 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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